5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a carboxylic acid group and a sulfamoyl group linked to a cyclohexene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the carboxylic acid group: This step often involves the oxidation of a methyl group attached to the pyrazole ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the sulfamoyl group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using sulfonyl chlorides and amines.
Incorporation of the cyclohexene moiety: This step involves the alkylation of the sulfamoyl group with cyclohexene derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sulfonyl chlorides, alkyl halides.
Major Products
Oxidation products: Carboxylate derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide: Similar structure with a benzamide moiety.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Contains a methoxyphenyl group instead of a pyrazole ring.
Uniqueness
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-12(17)10-8-13-15-11(10)20(18,19)14-7-6-9-4-2-1-3-5-9/h4,8,14H,1-3,5-7H2,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQODOQLOZQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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